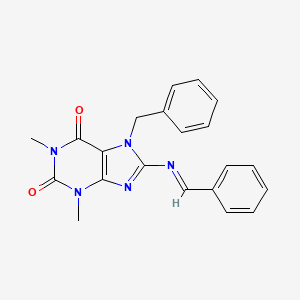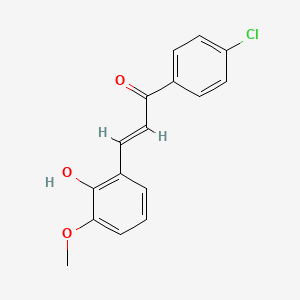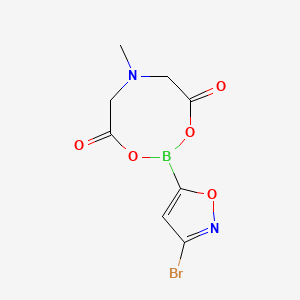
S(+)-DOI hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S(+)-DOI hydrochloride, also known as (S)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride, is a potent and selective agonist of the 5-HT2A serotonin receptor. This compound is known for its psychoactive properties and has been widely used in scientific research to study the effects of serotonin receptor activation on the brain and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S(+)-DOI hydrochloride typically involves the iodination of 2,5-dimethoxyamphetamine (DMA) followed by resolution of the racemic mixture to obtain the S-enantiomer. The iodination is usually carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective substitution at the 4-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
S(+)-DOI hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the aromatic ring.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted amphetamines.
Scientific Research Applications
S(+)-DOI hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on aromatic compounds.
Biology: Employed in studies investigating the role of serotonin receptors in various biological processes.
Medicine: Used in research on psychiatric disorders, particularly those involving serotonin dysregulation.
Industry: Utilized in the development of new psychoactive substances and pharmaceuticals.
Mechanism of Action
S(+)-DOI hydrochloride exerts its effects primarily through activation of the 5-HT2A serotonin receptor. This activation leads to a cascade of intracellular signaling events, including the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers then activate various downstream pathways, ultimately affecting neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another potent 5-HT2A agonist with similar psychoactive properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its strong hallucinogenic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure and function to S(+)-DOI hydrochloride.
Uniqueness
This compound is unique due to its high selectivity for the 5-HT2A receptor and its potent psychoactive effects. This makes it a valuable tool in research focused on understanding the role of serotonin receptors in the brain.
Properties
CAS No. |
99665-05-1 |
|---|---|
Molecular Formula |
C11H17ClINO2 |
Molecular Weight |
357.61 g/mol |
IUPAC Name |
(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16INO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H/t7-;/m0./s1 |
InChI Key |
QVFDMWGKHUFODK-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)I)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)






![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)



